molecular formula C7H7F3N2O B3346979 (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol CAS No. 1260648-82-5

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Cat. No.: B3346979
CAS No.: 1260648-82-5
M. Wt: 192.14 g/mol
InChI Key: OCPUIAMWQGFOEF-UHFFFAOYSA-N
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Description

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H7F3N2O It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with trifluoromethylating agents. One common method is the reaction of 2-methyl-4-(trifluoromethyl)pyrimidine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)pyrimidine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    4-(Trifluoromethyl)pyrimidin-5-yl)methanol: Lacks the methyl group at the 2-position, which may affect its chemical properties and reactivity.

    2-Methyl-5-(trifluoromethyl)pyrimidin-4-yl)methanol: The positions of the trifluoromethyl and hydroxymethyl groups are swapped, leading to different chemical behavior.

Uniqueness

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a trifluoromethyl group and a hydroxymethyl group allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2,13H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPUIAMWQGFOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857608
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260648-82-5
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 2
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 3
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 4
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 5
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 6
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

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